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molecular formula C6H8BrN3 B8659601 1-(5-Bromopyridin-2-YL)-1-methylhydrazine

1-(5-Bromopyridin-2-YL)-1-methylhydrazine

Cat. No. B8659601
M. Wt: 202.05 g/mol
InChI Key: POPOTUFOTXAOTB-UHFFFAOYSA-N
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Patent
US08188097B2

Procedure details

A mixture of 2,5-dibromopyridine (500 mg) and methylhydrazine (1 mL) was heated at 100° C. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with a saturated brine. The organic layer was dried over sodium sulfate and concentrated in vacuo. The resultant crude product was purified by column chromatography on silica gel (solvent; chloroform) and the eluted fraction was concentrated. The residue was dissolved in tert-butanol and lyophilized to give 5-bromo-2-(N-methylhydrazino)pyridine (460 mg) as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH3:9][NH:10][NH2:11]>C(OCC)(=O)C>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:10]([CH3:9])[NH2:11])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
methylhydrazine
Quantity
1 mL
Type
reactant
Smiles
CNN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant crude product was purified by column chromatography on silica gel (solvent; chloroform)
CONCENTRATION
Type
CONCENTRATION
Details
the eluted fraction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tert-butanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N(N)C
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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